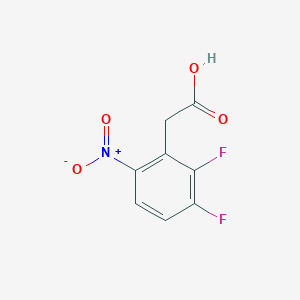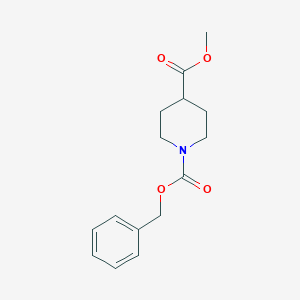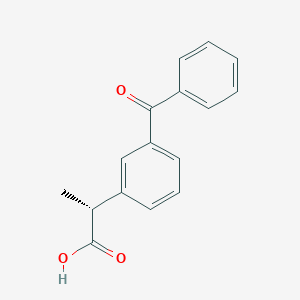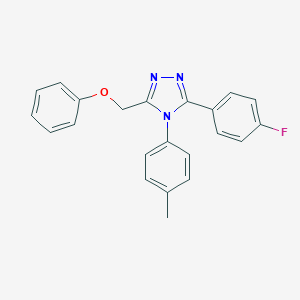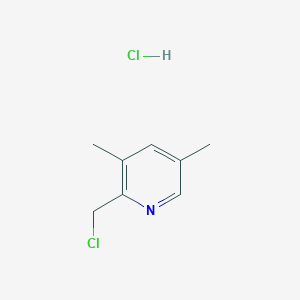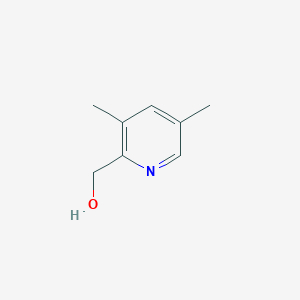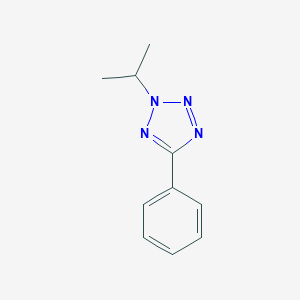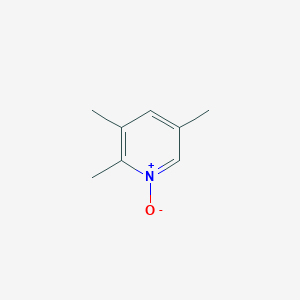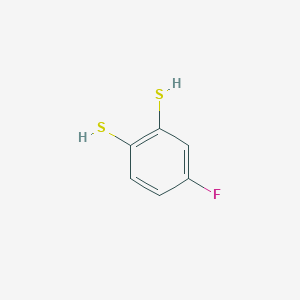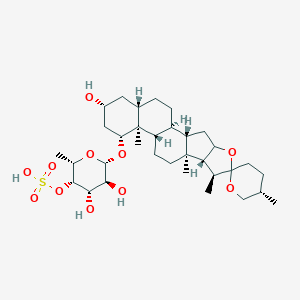
Brisbagenin fucoside-4-(hydrogen sulfate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brisbagenin fucoside-4-(hydrogen sulfate) is a natural compound that has been found in various medicinal plants. It is a triterpenoid saponin and has been shown to possess various biological activities. In recent years, there has been an increased interest in the synthesis and study of this compound due to its potential therapeutic applications.
Mécanisme D'action
Brisbagenin fucoside-4-(hydrogen sulfate) exerts its biological effects through various mechanisms. It has been shown to inhibit the production of inflammatory cytokines, which can help reduce inflammation. The compound has also been shown to induce apoptosis in cancer cells, which can help prevent tumor growth. Additionally, it has been shown to inhibit the replication of certain viruses, such as the influenza virus.
Biochemical and physiological effects:
Brisbagenin fucoside-4-(hydrogen sulfate) has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, which can help prevent cellular damage. The compound has also been shown to regulate glucose metabolism, which can help prevent diabetes. Additionally, it has been shown to have a positive effect on liver function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Brisbagenin fucoside-4-(hydrogen sulfate) in lab experiments is its natural origin. This can help reduce the risk of toxicity and side effects. However, the compound can be difficult to synthesize and purify, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for the study of Brisbagenin fucoside-4-(hydrogen sulfate). One area of research is the development of novel synthesis methods to increase the availability of the compound for research purposes. Additionally, further studies are needed to fully understand the mechanisms of action and potential therapeutic applications of the compound. Finally, the development of Brisbagenin fucoside-4-(hydrogen sulfate) derivatives may lead to the development of more potent and selective therapeutic agents.
Méthodes De Synthèse
Brisbagenin fucoside-4-(hydrogen sulfate) can be synthesized from various plant sources. One of the most common methods is the extraction of the compound from the roots of the medicinal plant, Anemarrhena asphodeloides. The extracted compound is then purified using various chromatographic techniques.
Applications De Recherche Scientifique
Brisbagenin fucoside-4-(hydrogen sulfate) has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, anti-viral, and anti-diabetic properties. The compound has also been shown to have a positive effect on the immune system.
Propriétés
Numéro CAS |
151589-15-0 |
|---|---|
Nom du produit |
Brisbagenin fucoside-4-(hydrogen sulfate) |
Formule moléculaire |
C33H54O11S |
Poids moléculaire |
658.8 g/mol |
Nom IUPAC |
[(2S,3S,4S,5S,6S)-4,5-dihydroxy-6-[(1S,2S,5'S,7S,8R,9S,12S,13S,14R,16R,18S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14-yl]oxy-2-methyloxan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C33H54O11S/c1-16-8-11-33(40-15-16)17(2)26-24(43-33)14-23-21-7-6-19-12-20(34)13-25(32(19,5)22(21)9-10-31(23,26)4)42-30-28(36)27(35)29(18(3)41-30)44-45(37,38)39/h16-30,34-36H,6-15H2,1-5H3,(H,37,38,39)/t16-,17-,18-,19-,20+,21+,22-,23-,24?,25+,26-,27-,28-,29+,30+,31-,32-,33?/m0/s1 |
Clé InChI |
VEBWDEUHONOFKN-BEPJGEAPSA-N |
SMILES isomérique |
C[C@H]1CCC2([C@H]([C@H]3C(O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5([C@@H](C[C@@H](C6)O)O[C@@H]7[C@H]([C@@H]([C@@H]([C@@H](O7)C)OS(=O)(=O)O)O)O)C)C)C)OC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)OS(=O)(=O)O)O)O)C)C)C)OC1 |
SMILES canonique |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)OS(=O)(=O)O)O)O)C)C)C)OC1 |
Synonymes |
1-O-(fucopyranosyl-(4'-sulfate))-5-spirostane-1,3-diol 1-O-FucSO4-SSD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



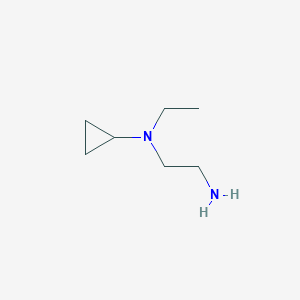
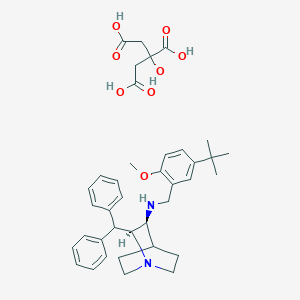
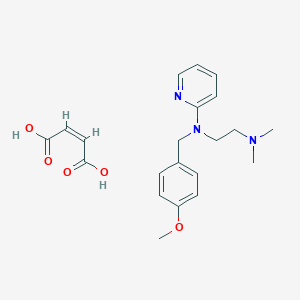
![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B139132.png)
